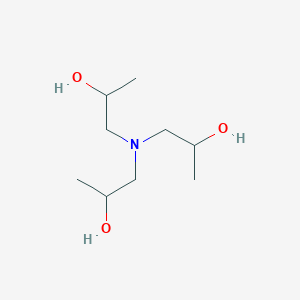

Triisopropanolamine

Cat. No. B086542

Key on ui cas rn:

122-20-3

M. Wt: 191.27 g/mol

InChI Key: SLINHMUFWFWBMU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04760086

Procedure details

A sample of 620 g (3.25 moles) of tris-(2-hydroxypropyl)amine was melted on a steam bath. This was added slowly to a solution of 615 g (2.75 moles) of 2-chloro-5-trifluoromethylbenzoic acid and 375 g (282 ml, 2.98 moles) of dimethylsulfate in 750 ml of acetone in a 5 liter flask. (The solution began to boil during the course of the addition and was kept at 30° C. to 40° C. by intermittant cooling in an ice bath.) After addition was complete the solution was boiled on a steam bath for 30 minutes. The hot solution was diluted first with 250 ml water and, after 10 minutes, with 250 ml of 2N HCl and 750 ml of water and allowed to stir overnight. The solution was extracted with two 2 liter portions of dichloromethane and the organic extract was washed with saturated K2CO3 and water, dried over Na2SO4 and evaporated to afford 630 g (96%) of methyl 2-chloro-5-trifluoromethylbenzoate as a yellow liquid. TLC (silica gel, 10% CH2Cl2 -hexane) showed 1 spot (ester at Rf 0.4; this material was pure enough to be used in the next step without distillation. IR (NaCl, neat) 3080, 3000, 2960 (C--H), 1735 (C=O); NMR [CDCl3, (CH3)4Si] 3.78 (s, 3H, CH3 --), 7.27 (d, 1H, H--3, J3,4 =9), 7.43 (d of d, 1H, H--4, J3,4 =9, J4,6 --2.4), 7.80 (d, 1H, J4,6 --2.5); Mass Spectrum: m/e 240, 238 (1:3, M+), 209, 207 (1:3, M--OCH3), 181, 179 (1:3, M--CO22CH3). B.p. 95° C. at 4.5 torr.

Yield

96%

Identifiers

|

REACTION_CXSMILES

|

O[CH:2](C)CN(CC(O)C)CC(O)C.[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][C:16]=1[C:17]([OH:19])=[O:18].COS(OC)(=O)=O>CC(C)=O.O.Cl>[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([C:24]([F:25])([F:26])[F:27])=[CH:20][C:16]=1[C:17]([O:19][CH3:2])=[O:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

620 g

|

|

Type

|

reactant

|

|

Smiles

|

OC(CN(CC(C)O)CC(C)O)C

|

Step Two

|

Name

|

|

|

Quantity

|

615 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)O)C=C(C=C1)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

282 mL

|

|

Type

|

reactant

|

|

Smiles

|

COS(=O)(=O)OC

|

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to boil during the course of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept at 30° C. to 40° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by intermittant cooling in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

) After addition

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The solution was extracted with two 2 liter portions of dichloromethane

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with saturated K2CO3 and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 630 g | |

| YIELD: PERCENTYIELD | 96% | |

| YIELD: CALCULATEDPERCENTYIELD | 96% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |